VX-702

Übersicht

Beschreibung

VX-702 is a small molecule investigational oral anti-cytokine therapy primarily developed for the treatment of inflammatory diseases, specifically rheumatoid arthritis. It functions as a highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme involved in inflammatory responses .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von VX-702 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Pyridinring umfasst, der mit verschiedenen funktionellen Gruppen substituiert ist. Die wichtigsten Schritte umfassen:

Bildung des Pyridinrings: Dies wird typischerweise durch Cyclisierungsreaktionen erreicht.

Einführung von Fluoratomen: Die Fluorierung wird unter Verwendung von Reagenzien wie Diethylaminoschwefeltrifluorid (DAST) durchgeführt.

Amidbindungsbildung: Dieser Schritt beinhaltet Kupplungsreaktionen unter Verwendung von Reagenzien wie Carbodiimiden.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies umfasst:

Optimierung der Reaktionsbedingungen: Sicherstellung einer hohen Ausbeute und Reinheit.

Verwendung von kontinuierlichen Fließreaktoren: Für eine bessere Kontrolle der Reaktionsparameter.

Reinigungstechniken: Wie Kristallisation und Chromatographie, um die gewünschten Reinheitsgrade zu erreichen

Analyse Chemischer Reaktionen

Arten von Reaktionen: VX-702 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung nukleophiler oder elektrophiler Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel wie Thionylchlorid, Nukleophile wie Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Studien oder Anwendungen verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Scientific Applications of VX-702

This compound, a p38 mitogen-activated protein (MAP) kinase inhibitor, is an orally administered small molecule initially developed by Vertex Pharmaceuticals . It targets the p38 MAP kinase, which regulates the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6) . These cytokines are known to play roles in acute inflammation and chronic inflammatory diseases . this compound has been explored for various applications, primarily in inflammatory conditions.

Rheumatoid Arthritis (RA)

Clinical Study Design and Results:

this compound was investigated in Phase II clinical studies for the treatment of rheumatoid arthritis (RA) .

VeRA Study:

- This was a randomized, double-blind, placebo-controlled, 12-week Phase II clinical study that enrolled 315 patients with moderate to severe RA .

- The study was conducted at over 40 centers in Eastern and Central Europe .

- Patients received either 5 mg or 10 mg of this compound once daily, or a placebo. Patients could also receive certain disease-modifying anti-rheumatic drugs (DMARDs), but not methotrexate or anti-TNF therapies .

- The primary endpoint was to measure the reduction in clinical signs and symptoms of RA after 12 weeks, using the American College of Rheumatology (ACR20) criteria .

Efficacy:

- This compound treatment led to a dose-dependent, statistically significant increase in week 12 ACR20 response rates .

- 30% of patients receiving placebo, 38% of those receiving 5 mg this compound, and 40% of those receiving 10 mg this compound achieved an ACR20 response at week 12 (p=0.04; Jonckheere-Terpstra test for increasing dose-response) .

- 32% of placebo patients, 41% of 5 mg this compound-treated patients and 44% of 10 mg this compound-treated patients achieved a EULAR (moderate or good) response (p=0.01) .

- However, the study's results indicated that the ACR20 response rates among patients receiving this compound compared with those receiving placebo did not reach pairwise statistical significance at the highest doses .

Study 304:

- Involved 117 patients who received placebo, daily this compound, or twice-weekly this compound in addition to concomitant methotrexate (MTX) .

- At week 12, ACR20 response rates were 40% for patients receiving 10 mg this compound daily plus MTX, 44% for patients receiving 10 mg this compound twice weekly plus MTX, and 22% for placebo .

Safety and Tolerability:

- This compound was well-tolerated through 12 weeks of dosing .

- Extensive ambulatory and 12-lead electrocardiographic monitoring was performed. No differences in ventricular ectopic activity or cardiac arrhythmias were observed between placebo and treated patients .

- A minimal, dose-dependent increase in the Fridericia rate-corrected QT interval (QTcF) was seen in the this compound treatment groups, but no patient experienced a clinically significant increase in QTcF at any time during the study .

- Serious infections were more frequent in the this compound groups compared to the placebo group in the VeRA study (2.4% versus 0%), but not in Study 304 (2.6% versus 4.9%) .

Limitations:

- The modest clinical efficacy and transient suppression of biomarkers of inflammation observed in the studies suggested that p38 MAP kinase inhibition might not provide meaningful, sustained suppression of chronic inflammation in RA .

Sepsis-Associated Acute Kidney Injury (S-AKI)

Efficacy:

- This compound ameliorated S-AKI by inhibiting the release of pro-inflammatory cytokines from macrophages, indicating its potential as a novel therapeutic for S-AKI treatment .

- Administration of this compound decreased the elevated concentrations of IL-6, IL-1β, serum creatinine, and blood urea nitrogen in mice with S-AKI .

- This compound reduced the number of apoptotic cells in damaged kidney tissues .

Mechanism of Action:

- This compound could bind IL-6, IL-1β, and MAPK, and affect the binding of IL-1β and its receptor .

- It reduced the levels of phosphorylated p38 MAPK and pro-inflammatory cytokines in RAW264.7 cells and the supernatant .

Animal Studies:

- In a study involving mice, this compound was administered to assess its effect on S-AKI. The endpoint was 24 hours after surgery, and both kidneys and blood samples were collected .

Cardiovascular Events

Potential Application:

- This compound was considered for development in acute coronary syndromes (ACS) due to vascular inflammation's role in cardiovascular events .

- It has the potential to inhibit inflammatory processes that cause plaque instability and rupture, leading to unstable angina, myocardial infarction, and stroke .

Safety and Clinical Activity:

Data Table Summarizing Clinical Studies of this compound

Wirkmechanismus

VX-702 exerts its effects by inhibiting the activity of p38 MAPK, an enzyme that plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta. By blocking the activity of p38 MAPK, this compound effectively reduces the production of these cytokines, thereby mitigating inflammation and its associated symptoms .

Vergleich Mit ähnlichen Verbindungen

SB203580: Another p38 MAPK inhibitor with similar anti-inflammatory properties.

BIRB 796: A highly potent p38 MAPK inhibitor used in various research studies.

SCIO-469: A selective p38 MAPK inhibitor investigated for its therapeutic potential in inflammatory diseases.

Comparison: VX-702 stands out due to its high selectivity for p38 MAPK and its potential for oral administration. Unlike some other inhibitors, this compound has shown promising results in clinical trials for rheumatoid arthritis, making it a unique candidate for further development .

Biologische Aktivität

VX-702 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, primarily investigated for its therapeutic potential in various inflammatory conditions, including rheumatoid arthritis (RA) and sepsis-associated acute kidney injury (S-AKI). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and potential applications based on recent research findings.

This compound exerts its biological effects primarily through the inhibition of the p38 MAPK signaling pathway. This pathway is crucial in mediating inflammatory responses by regulating cytokine production. By inhibiting p38 MAPK, this compound reduces the expression of pro-inflammatory cytokines such as interleukin (IL)-6 and IL-1β, which are implicated in various inflammatory diseases .

Rheumatoid Arthritis

In a series of clinical trials, this compound demonstrated significant effects on patients with moderate to severe RA. The VeRA study involved 315 patients and assessed the efficacy of this compound over 12 weeks. Key findings included:

- ACR20 Response Rates : At week 12, 40% of patients receiving 10 mg this compound achieved an ACR20 response compared to 28% in the placebo group (p=0.04) .

- Biomarker Reduction : Reductions in C-reactive protein and other inflammatory markers were observed as early as week 1 but returned to baseline by week 4, indicating a transient effect on inflammation .

| Treatment Group | ACR20 Response Rate (%) |

|---|---|

| Placebo | 28 |

| 5 mg this compound | 36 |

| 10 mg this compound | 40 |

Despite these findings, the overall clinical efficacy was modest, with serious infections reported more frequently in the this compound groups compared to placebo .

Sepsis-Associated Acute Kidney Injury

Recent studies have highlighted this compound's potential in treating S-AKI. In a murine model, this compound administration led to:

- Cytokine Inhibition : Significant reductions in IL-6 and IL-1β levels were observed, correlating with improved kidney function as measured by serum creatinine and blood urea nitrogen levels .

- Cell Viability Improvement : this compound treatment reversed cell viability loss in renal cells co-cultured with pro-inflammatory macrophages .

Case Studies

- Rheumatoid Arthritis : In a double-blind study involving patients receiving either this compound or placebo alongside methotrexate, the results indicated a trend towards improved symptoms; however, statistical significance was not achieved at higher doses .

- Platelet Function Improvement : A study demonstrated that this compound improved the preservation and circulation of platelets stored under adverse conditions, suggesting its utility in transfusion medicine without impairing hemostatic function .

Eigenschaften

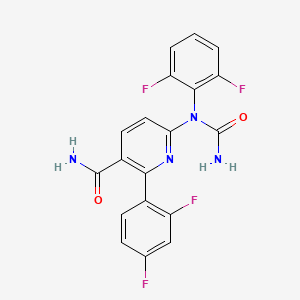

IUPAC Name |

6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSRKRZDBHOFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963974 | |

| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production. | |

| Record name | VX-702 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

479543-46-9, 745833-23-2 | |

| Record name | VX 702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-702 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VX-702 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VX-702 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: VX-702 functions as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), particularly the p38α isoform. [, ] This interaction disrupts downstream signaling pathways responsible for the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). [] By inhibiting p38 MAPK, this compound aims to suppress the inflammatory cascade. []

ANone: Unfortunately, specific details like the molecular formula, weight, and spectroscopic data for this compound are not readily available in the provided research papers. These details are often considered proprietary information by pharmaceutical companies.

A: While this compound demonstrated an ability to reduce biomarkers of inflammation in the short term, its clinical efficacy in treating rheumatoid arthritis was deemed modest in two double-blind, placebo-controlled studies. [] Response rates, measured using the American College of Rheumatology criteria (ACR20), did not achieve statistical significance at the highest doses tested. [] This suggests that p38 MAPK inhibition alone might not provide sufficient long-term suppression of chronic inflammation in this disease. []

ANone: The provided research papers do not discuss clinical trial results for this compound in the context of ACS. Therefore, we cannot draw any conclusions about its efficacy in treating this condition.

A: Research indicates that this compound does not significantly interfere with platelet aggregation, even when induced by agonists like thrombin, collagen, or U46619. [] This suggests that, unlike aspirin, this compound's inhibition of p38 MAPK does not significantly impact thromboxane production in platelets, and therefore, might not increase the risk of bleeding. []

A: Studies show that adding this compound to platelets stored in cold or thermocycled conditions for extended periods (14 days) improves various in vitro parameters and enhances their circulation in a mouse model. [] this compound reduced the expression of activation and apoptosis markers, improved mitochondrial function, and mitigated lactate accumulation. [, ] This suggests a potential for this compound to improve the quality and efficacy of platelets stored under these challenging conditions.

A: Research using a bleomycin-induced lung fibrosis model in mice suggests that MKP1, a phosphatase that dephosphorylates p38α, plays a crucial role in fibrosis resolution. [] Fibroblast-specific deletion of MKP1 hampered the spontaneous resolution of fibrosis, but this was restored by treating the mice with the p38α inhibitor this compound. [] This implies that inhibiting p38α with this compound can promote fibrosis resolution, at least in this specific context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.